1,3,6-Trichlorodibenzofuran
Overview
Description
1,3,6-Trichlorodibenzofuran is a member of the chlorinated dibenzofurans family, which consists of compounds with one to eight chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule . These compounds are known for their environmental persistence and potential health impacts.
Preparation Methods
1,3,6-Trichlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures . Industrial production methods often involve the pyrolysis or incineration of chlorine-containing products, such as polyvinyl chloride, at temperatures below 1200°C .
Chemical Reactions Analysis
1,3,6-Trichlorodibenzofuran undergoes several types of chemical reactions, including:
Scientific Research Applications
1,3,6-Trichlorodibenzofuran has several scientific research applications, including:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of chlorinated dibenzofurans.
Toxicology: Research on its toxicological effects helps in understanding the health impacts of chlorinated dibenzofurans.
Analytical Chemistry: It is used as a standard in the development and validation of analytical methods for detecting chlorinated dibenzofurans in environmental samples.
Mechanism of Action
1,3,6-Trichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor. This binding increases the receptor’s ability to activate transcription in the xenobiotic response element promoter region, leading to various biological effects . The compound’s interaction with the aryl hydrocarbon receptor is a key pathway involved in its mechanism of action .
Comparison with Similar Compounds
1,3,6-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds like:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Similar in structure but differs in the position of chlorine atoms, affecting its chemical properties and toxicity.
1,3,8-Trichlorodibenzofuran: Another trichlorinated dibenzofuran with different chlorine atom positions, leading to variations in its biological activity.
This compound is unique due to its specific chlorine atom positions, which influence its chemical reactivity and interaction with biological targets.
Biological Activity
1,3,6-Trichlorodibenzofuran (TCDF) is a member of the dibenzofuran family, which includes various chlorinated derivatives known for their environmental persistence and biological effects. This article explores the biological activity of TCDF, focusing on its toxicological implications, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H5Cl3O
- Molecular Weight : 273.52 g/mol
- CAS Number : 55119-75-2
The biological activity of TCDF is primarily mediated through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, TCDF forms a complex that translocates to the nucleus and regulates gene expression related to xenobiotic metabolism and other physiological processes. This mechanism is similar to that observed with other dioxins and dibenzofurans, such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin).
Endocrine Disruption
Research indicates that TCDF can disrupt endocrine function. A study reported a decrease in serum total T4 levels in rats exposed to TCDF, suggesting potential thyroid-disrupting effects. The no-observed-adverse-effect level (NOAEL) for these effects was determined to be approximately 4.65 μg/kg/day .
Immunotoxicity
TCDF exposure has been associated with immunotoxic effects. In guinea pigs, significant thymic atrophy was observed following exposure to doses as low as 0.5 μg/kg/day, indicating potential risks for immune system impairment .
Developmental Toxicity
Developmental studies in mice have shown that exposure to TCDF can result in hydronephrosis and altered sexual behavior in male offspring at critical gestational periods. The lowest observed adverse effect level (LOAEL) for these outcomes was reported at 10 μg/kg/day .
Case Study 1: Endocrine Effects in Rats
In a controlled study involving rat hepatocytes, TCDF was found to induce cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. The induction was significantly higher in rat models compared to human hepatocytes, indicating species-specific responses to TCDF exposure .
Species | CYP Enzyme Induced | Induction Level (Fold Increase) |
---|---|---|
Rat | CYP1A1 | 20 |
Human | CYP1A2 | 2-5 |
Case Study 2: Immunological Impact on Guinea Pigs
In another study examining the immunological effects of TCDF on guinea pigs, marked decreases in thymus size were noted after just one day of exposure at doses of 5 μg/kg. This highlights the compound's rapid impact on immune function .
Summary of Health Effects
The following table summarizes key findings from various studies regarding the biological activity and health effects of TCDF:
Study Reference | Species | Duration | NOAEL (μg/kg/day) | LOAEL (μg/kg/day) | Observed Effects |
---|---|---|---|---|---|
Crofton et al. | Rat | 4 days | 4.65 | 1 | Decrease in serum T4 levels |
Moore et al. | Guinea Pig | 1 day | - | 5 | Thymic atrophy |
Weber et al. | Mouse | GD 10 | - | 10 | Hydronephrosis in offspring |
McNulty et al. | Monkey | 6 months | 0.21 | - | Metaplasia of gastric mucosa |
Properties
IUPAC Name |
1,3,6-trichlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-4-9(15)11-7-2-1-3-8(14)12(7)16-10(11)5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPTXRLVBIRYLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232552 | |
Record name | 1,3,6-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-39-6 | |
Record name | 1,3,6-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,6-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I043FM5MR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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